Benz(f)isoindoline, 2-ethyl-, citrate
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Overview
Description
Benz(f)isoindoline, 2-ethyl-, citrate is a chemical compound that belongs to the isoindoline family. Isoindolines are a class of heterocyclic compounds characterized by a fused benzopyrrole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoindoline derivatives, including Benz(f)isoindoline, 2-ethyl-, citrate, can be achieved through several methods. One common approach involves the use of a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines (anilines, benzylamines, cycloalkylamines) . Another method involves the programmable enantioselective one-pot synthesis of isoindolines .
Industrial Production Methods: Industrial production of isoindoline derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Benz(f)isoindoline, 2-ethyl-, citrate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the isoindoline structure .
Common Reagents and Conditions: Common reagents used in the reactions of isoindoline derivatives include oxidizing agents, reducing agents, and nucleophiles. For example, the Fischer indole synthesis involves the use of phenylhydrazine hydrochloride and methanesulfonic acid under reflux conditions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield isoindolinone derivatives, while reduction reactions may produce fully reduced isoindoline compounds .
Scientific Research Applications
Benz(f)isoindoline, 2-ethyl-, citrate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Isoindoline derivatives have been studied for their potential as antiviral, anti-inflammatory, anticancer, and antimicrobial agents . Additionally, these compounds are used in the synthesis of various pharmaceuticals and natural products .
Mechanism of Action
The mechanism of action of Benz(f)isoindoline, 2-ethyl-, citrate involves its interaction with specific molecular targets and pathways. Isoindoline derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Benz(f)isoindoline, 2-ethyl-, citrate include other isoindoline derivatives such as isoindolinone, phthalimide, and indole . These compounds share a similar fused benzopyrrole ring system and exhibit comparable chemical properties.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the citrate moiety. This unique structure may confer distinct biological and chemical properties compared to other isoindoline derivatives .
Properties
CAS No. |
100447-49-2 |
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Molecular Formula |
C20H23NO7 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-ethyl-1,3-dihydrobenzo[f]isoindole;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C14H15N.C6H8O7/c1-2-15-9-13-7-11-5-3-4-6-12(11)8-14(13)10-15;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-8H,2,9-10H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
VJCTVQVKHVLAPD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2=CC3=CC=CC=C3C=C2C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
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